molecular formula C21H28N2O4 B2569603 2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one CAS No. 2034406-57-8

2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one

Cat. No.: B2569603
CAS No.: 2034406-57-8
M. Wt: 372.465
InChI Key: RYWYKOMJMPRVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one is a chemical compound with the CAS Number 2034406-57-8 and a molecular formula of C21H28N2O4 . It has a molecular weight of 372.5 g/mol . This substance is presented as a high-purity solid for research purposes. The core structure of this molecule features a 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its presence in pharmacologically active compounds. This structure is substituted with a 3,4,5-trimethoxyphenyl group, a moiety commonly found in molecules with documented biological activity, and a 2,2-dimethylpropan-1-one group. Researchers investigating structure-activity relationships (SAR) of heterocyclic compounds may find this specific molecular architecture particularly valuable. The presence of the trimethoxyphenyl group suggests potential for interaction with various biological targets, though its specific mechanism of action and primary research applications are not yet fully characterized in the available literature and require further investigation by qualified researchers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2-dimethyl-1-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-21(2,3)20(24)23-11-10-22-9-7-8-15(22)18(23)14-12-16(25-4)19(27-6)17(13-14)26-5/h7-9,12-13,18H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYKOMJMPRVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN2C=CC=C2C1C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular structure of the compound features a dihydropyrrolo[1,2-a]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group and a dimethylpropanone moiety. The synthesis typically involves multi-step reactions including cyclization and functional group modifications.

Anticancer Activity

Research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Remarks
MCF-727.7Breast cancer cell line
T47-D39.2Breast cancer cell line
MDA-MB 23135.0Triple-negative breast cancer
NIH-3T3>100Low toxicity on normal cells

The compound exhibited significant cytotoxicity against breast cancer cell lines while showing low toxicity towards normal cells (NIH-3T3), indicating a potential therapeutic window for anticancer applications .

The exact mechanism of action remains under investigation; however, preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by assays that measure caspase activation and mitochondrial membrane potential changes.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound utilized the MTT assay to evaluate cell viability across different concentrations. Results indicated a dose-dependent decrease in viability for cancerous cells while maintaining normal cell viability at higher concentrations.

Study 2: Pharmacokinetics and Toxicology

In vivo studies are essential to assess pharmacokinetics and potential toxic effects. Initial findings suggest favorable absorption characteristics with moderate bioavailability. Further studies are required to evaluate long-term toxicity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The 3,4-dihydropyrrolo[1,2-a]pyrazine core differentiates this compound from analogs like pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines () or tetrahydroimidazo[1,2-a]pyridines (). Key distinctions include:

  • Heteroatom Arrangement : The pyrazine nitrogen positions (vs. thiazole or imidazole in analogs) modulate electronic properties and hydrogen-bonding capacity .
Table 1: Core Structural Comparison
Compound Core Structure Key Heteroatoms Aromaticity
Target Compound 3,4-Dihydropyrrolo[1,2-a]pyrazine 2 N atoms Partial
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Fused pyrrole-thiazole-pyrimidine 3 N, 1 S atom Full
Tetrahydroimidazo[1,2-a]pyridine Imidazo-pyridine with saturation 2 N atoms Partial

Sources:

Substituent Effects

The 3,4,5-trimethoxyphenyl group distinguishes this compound from analogs with simpler aryl substituents (e.g., 4-methoxyphenyl in or 4-nitrophenyl in ). Methoxy groups confer:

  • Enhanced Solubility : Polar O-methyl groups improve hydrophilicity.
  • Steric Effects : Bulky substituents may hinder crystallinity or molecular packing .
  • Electron Donation : Methoxy groups activate the aromatic ring for electrophilic substitution, influencing reactivity .
Table 2: Substituent-Driven Properties
Compound Aryl Substituent Solubility (LogP)* Melting Point (°C)
Target Compound 3,4,5-Trimethoxyphenyl ~2.5 (estimated) Not reported
Compound 6 () 4-Nitrophenyl ~3.1 243–245
Compound 7 () 4-Methoxyphenyl ~2.8 200–202 (estimated)

Estimated using fragment-based methods due to lack of experimental data. Sources:

Spectroscopic and Crystallographic Data

  • NMR : The 3,4-dihydropyrrolo[1,2-a]pyrazine core would show distinct δ 3.5–4.5 ppm for saturated CH2 groups, differing from deshielded protons in fully aromatic analogs .
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H···O interactions) may resemble those in , but steric effects from trimethoxyphenyl could reduce crystal symmetry .

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how do reaction conditions impact yield optimization?

The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves multi-step reactions, including cyclization and functional group coupling. For example, Grignard reagent addition to tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature) followed by column chromatography purification (ethyl acetate/hexane gradients) can achieve moderate yields (~27–51%) . Key factors include solvent choice (e.g., dichloromethane for diazomethane reactions), stoichiometric ratios (1.5 equivalents of Grignard reagents), and reaction times (overnight for completeness). Post-synthetic purification via silica gel chromatography is critical for isolating enantiomerically pure products .

Q. How can NMR spectroscopy reliably characterize the structural features of this compound?

¹H NMR analysis reveals distinct splitting patterns for the 3,4,5-trimethoxyphenyl group (e.g., δ 3.8–4.0 ppm for methoxy protons) and the dihydropyrrolopyrazine core (multiplet signals near δ 2.5–3.5 ppm for methylene groups). Coupling constants (J = 7–12 Hz) in the aromatic region confirm substitution patterns, while integration ratios validate stoichiometry. For example, a ddd signal at δ 8.11 ppm (J = 11.8, 7.7, 2.1 Hz) in related compounds indicates ortho-coupled protons on fluorophenyl substituents .

Q. What in vitro assays are suitable for assessing its kinase inhibition activity?

PDGFRβ inhibition assays are commonly used, leveraging structural analogs with pyrazin-2(1H)-one moieties. IC₅₀ values are determined via fluorescence-based kinase activity assays, where the compound’s interaction with the ATP-binding pocket is monitored. Virtual screening (e.g., docking studies) can prioritize derivatives for testing, focusing on substituent effects at the 3,4,5-trimethoxyphenyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELX refinement (SHELXL/SHELXS) provides atomic-level resolution of bond angles, torsion angles, and intermolecular interactions. For example, dihedral angles between the pyrrolopyrazine core and trimethoxyphenyl group can be measured to assess planarity. Hydrogen-bonding networks (e.g., N–H···O interactions) are mapped using graph-set analysis to explain packing motifs .

Q. How should discrepancies between computational binding predictions and experimental IC₅₀ data be addressed?

Discrepancies often arise from solvation effects or conformational flexibility unaccounted for in docking simulations. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations can refine binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies thermodynamic parameters (ΔG, ΔH) to reconcile computational models with empirical data .

Q. What methodological challenges arise in SAR studies for analogs of this compound?

The compound’s heterocyclic framework introduces synthetic complexity, requiring regioselective functionalization. For example, introducing substituents at the pyrrolopyrazine nitrogen may require protecting-group strategies. Activity cliffs (sharp changes in potency with minor structural changes) necessitate high-resolution SAR mapping via parallel synthesis or combinatorial libraries. Biological data must be contextualized with purity assessments (e.g., HRMS, HPLC) to exclude confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.